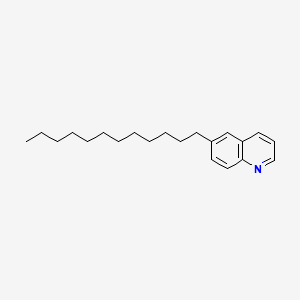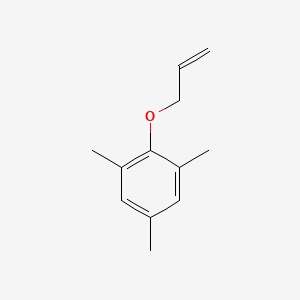![molecular formula C10H8N2 B13810232 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) CAS No. 79632-37-4](/img/structure/B13810232.png)
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) is a heterocyclic compound with a unique structure that incorporates both pyrrole and azocine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an azocine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single five-membered ring.
Azocine: An eight-membered nitrogen-containing ring structure.
Indole: A bicyclic structure combining a benzene ring with a pyrrole ring.
Uniqueness
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI) is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
79632-37-4 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5,9-diazatricyclo[6.3.1.02,6]dodeca-1,3,6,8,10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-11-8-5-7(1)9-2-4-12-10(9)6-8/h1-4,6,12H,5H2 |
Clave InChI |
LOGWILPDEWDOLV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C=CNC3=CC1=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
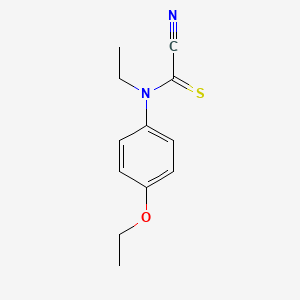

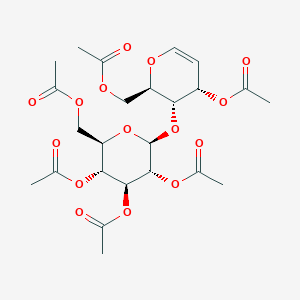
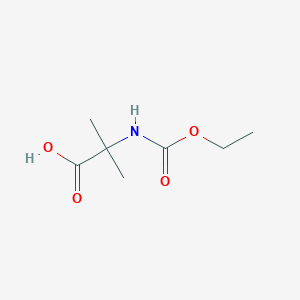
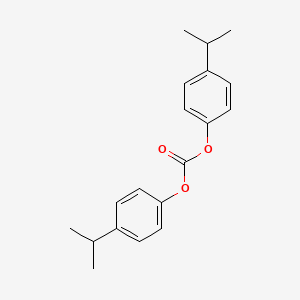
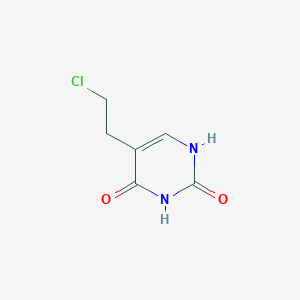
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)

